molecular formula C20H23FN2O3 B2951431 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379993-50-5

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2951431
CAS No.: 2379993-50-5
M. Wt: 358.413
InChI Key: UZRFWYZROTZSBE-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a combination of fluorine, methoxy, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-14-11-17(5-8-22-14)26-13-15-6-9-23(10-7-15)20(24)16-3-4-19(25-2)18(21)12-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRFWYZROTZSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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